Cas no 4652-64-6 (L-Methioninamide, glycyl-L-leucyl-)
4652-64-6 structure
Product Name:L-Methioninamide, glycyl-L-leucyl-
N.o CAS:4652-64-6
MF:C13H26N4O3S
MW:318.435541629791
CID:324125
PubChem ID:7021411
Update Time:2025-04-19
L-Methioninamide, glycyl-L-leucyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- L-Methioninamide, glycyl-L-leucyl-
- (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
- GLY-LEU-MET-NH2
- L-Methioninamide,glycyl-L-leucyl
- (S)-N-((S)-1-Amino-4-(methylthio)-1-oxobutan-2-yl)-2-(2-aminoacetamido)-4-methylpentanamide
- Gly-L-Leu-L-Met-NH2
- H-Gly-Leu-Met-NH2
- HGly-Leu-MetNH2
- CHEMBL1221707
- MFCD00080136
- glycyl-leucyl-methioninamide
- HY-P3888
- Glycyl-L-leucyl-L-methioninamide
- CS-0626887
- RLXSTJVYBMNHEP-UWVGGRQHSA-N
- CHEBI:191172
- DTXSID60427355
- GLM-NH2
- substance P tripeptide (9-11)
- Substance P (9-11)
- 4652-64-6
-
- Inchi: 1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1
- Chave InChI: RLXSTJVYBMNHEP-UWVGGRQHSA-N
- SMILES: S(C)CC[C@@H](C(N)=O)NC([C@H](CC(C)C)NC(CN)=O)=O
Propriedades Computadas
- Massa Exacta: 318.17300
- Massa monoisotópica: 318.17256188g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 10
- Complexidade: 363
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.4
- Superfície polar topológica: 153Ų
Propriedades Experimentais
- PSA: 152.61000
- LogP: 1.38160
L-Methioninamide, glycyl-L-leucyl- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A150406-250mg |
(S)-N-((S)-1-Amino-4-(methylthio)-1-oxobutan-2-yl)-2-(2-aminoacetamido)-4-methylpentanamide |
4652-64-6 | 97% | 250mg |
$416.0 | 2025-02-28 | |
| Ambeed | A150406-100mg |
(S)-N-((S)-1-Amino-4-(methylthio)-1-oxobutan-2-yl)-2-(2-aminoacetamido)-4-methylpentanamide |
4652-64-6 | 97% | 100mg |
$208.0 | 2025-02-28 |
L-Methioninamide, glycyl-L-leucyl- Literatura Relacionada
-
Xiangjun Wang,Jiayu Lu,Ting Zhang,Shuai Ge,Yuexin Lv,Yajing Hou,Xinyue Yang,Cheng Wang,Huaizhen He New J. Chem. 2021 45 17584
-
Ryosuke Misu,Koki Yamamoto,Ai Yamada,Taro Noguchi,Hiroaki Ohno,Takashi Yamamura,Hiroaki Okamura,Fuko Matsuda,Satoshi Ohkura,Shinya Oishi,Nobutaka Fujii Med. Chem. Commun. 2015 6 469
-
El?bieta Jankowska,Marta Pietruszka,Teresa Kowalik-Jankowska Dalton Trans. 2012 41 1683
-
4. A thermodynamic and spectroscopic study of the complexes of the undecapeptide Substance P, of its N-terminal fragment and of model pentapeptides containing two prolyl residues with copper ionsLeslie D. Pettit,Wojciech Bal,Michel Bataille,Claude Cardon,Henryk Kozlowski,Marie Leseine-Delstanche,Simon Pyburn,Andrea Scozzafava J. Chem. Soc. Dalton Trans. 1991 1651
-
5. 4-Methoxy-2,6-dimethylbenzenesulphonyl (Mds): a new protecting group of the guanidino function in peptide synthesisMasahiko Fujino,Osamu Nishimura,Mitsuhiro Wakimasu,Chieko Kitada J. Chem. Soc. Chem. Commun. 1980 668
4652-64-6 (L-Methioninamide, glycyl-L-leucyl-) Produtos relacionados
- 136632-32-1(N-Acetyl-L-leucyl-L-leucyl-L-methional)
- 110115-07-6(Calpain Inhibitor II)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornecedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente